2-Bromo-4-(2-bromoethyl)-1-fluorobenzene
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Overview
Description
2-Bromo-4-(2-bromoethyl)-1-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with an ethyl group substituted with bromine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(2-bromoethyl)-1-fluorobenzene typically involves the bromination of 4-(2-bromoethyl)-1-fluorobenzene. This can be achieved through the use of bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-(2-bromoethyl)-1-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, resulting in the formation of simpler hydrocarbons.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiourea can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed:
Substitution Reactions: Products include 2-hydroxy-4-(2-bromoethyl)-1-fluorobenzene, 2-amino-4-(2-bromoethyl)-1-fluorobenzene, and 2-thio-4-(2-bromoethyl)-1-fluorobenzene.
Oxidation Reactions: Products include 2-bromo-4-(2-bromoacetyl)-1-fluorobenzene and 2-bromo-4-(2-bromocarboxy)-1-fluorobenzene.
Reduction Reactions: Products include 4-(2-bromoethyl)-1-fluorobenzene and 4-ethyl-1-fluorobenzene.
Scientific Research Applications
2-Bromo-4-(2-bromoethyl)-1-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and the development of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as flame retardants and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(2-bromoethyl)-1-fluorobenzene involves its interaction with various molecular targets, including enzymes and receptors. The presence of halogen atoms enhances its ability to form strong interactions with these targets, leading to inhibition or activation of specific pathways. The ethyl group provides additional flexibility, allowing the compound to fit into binding sites with high specificity.
Comparison with Similar Compounds
- 2-Bromo-4-(2-chloroethyl)-1-fluorobenzene
- 2-Bromo-4-(2-iodoethyl)-1-fluorobenzene
- 2-Chloro-4-(2-bromoethyl)-1-fluorobenzene
Comparison:
- 2-Bromo-4-(2-chloroethyl)-1-fluorobenzene: Similar in structure but with a chlorine atom instead of a second bromine. This compound may have different reactivity and binding properties due to the presence of chlorine.
- 2-Bromo-4-(2-iodoethyl)-1-fluorobenzene: Contains an iodine atom, which is larger and more polarizable than bromine, potentially leading to stronger interactions with molecular targets.
- 2-Chloro-4-(2-bromoethyl)-1-fluorobenzene: Similar to 2-Bromo-4-(2-bromoethyl)-1-fluorobenzene but with a chlorine atom. The presence of chlorine can affect the compound’s reactivity and stability.
Biological Activity
2-Bromo-4-(2-bromoethyl)-1-fluorobenzene is a halogenated aromatic compound that has garnered attention in medicinal and chemical research due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its activity and implications in pharmacology.
- Molecular Formula : C8H7Br2F
- SMILES Notation : CC(C1=CC(=C(C=C1)F)Br)Br
- InChI Key : LPRSUZNOCVIJGK-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves electrophilic bromination of fluorobenzene derivatives followed by alkylation reactions. The synthetic pathways often utilize bromoethyl groups to introduce additional bromine atoms, enhancing the compound's reactivity and biological potential.
Antimicrobial Properties
Research indicates that halogenated compounds like this compound exhibit significant antimicrobial activities. Studies have shown that similar compounds possess inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, a related compound demonstrated an IC50 value of 51.4 µg/mL against E. coli, suggesting potential efficacy for 2-bromo derivatives in antimicrobial applications .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of halogenated compounds have been explored in various cancer cell lines. For example, compounds with similar structures have shown significant anticancer properties with IC50 values as low as 1.9 µg/mL against HCT-116 cells . This suggests that this compound may also exhibit selective toxicity towards cancer cells, warranting further investigation into its mechanism of action.
Study on Structure-Activity Relationship (SAR)
A recent study focused on the SAR of various halogenated compounds, including derivatives of bromo and fluoro groups. The findings indicated that the presence of multiple halogens significantly enhances biological activity, particularly in inhibiting enzyme pathways associated with cancer proliferation . This reinforces the hypothesis that this compound could be a promising candidate for further development as an anticancer agent.
Evaluation of Neuroprotective Effects
Another aspect of biological evaluation includes the neuroprotective effects observed in related compounds. A derivative was shown to protect neuronal cells from oxidative stress-induced damage by inhibiting phosphodiesterase pathways . This suggests that similar mechanisms may be explored for this compound, potentially leading to novel therapeutic strategies for neurodegenerative diseases.
Properties
Molecular Formula |
C8H7Br2F |
---|---|
Molecular Weight |
281.95 g/mol |
IUPAC Name |
2-bromo-4-(2-bromoethyl)-1-fluorobenzene |
InChI |
InChI=1S/C8H7Br2F/c9-4-3-6-1-2-8(11)7(10)5-6/h1-2,5H,3-4H2 |
InChI Key |
YKNXTWVEYLNQPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCBr)Br)F |
Origin of Product |
United States |
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